Methyl 2-amino-3-bromo-4-chlorobenzoate
Description
Methyl 2-amino-3-bromo-4-chlorobenzoate (C₈H₇BrClNO₂) is a halogenated aromatic ester characterized by a benzoate backbone substituted with an amino group at position 2, bromine at position 3, and chlorine at position 4. Its SMILES notation is COC(=O)C1=C(C(=C(C=C1)Cl)Br)N, and it has a molecular weight of 280.51 g/mol . The compound’s InChIKey (PBDVMVUPNGZNKQ-UHFFFAOYSA-N) facilitates unambiguous identification in databases. Predicted collision cross-section (CCS) values for various adducts range from 144.2 to 149.1 Ų, indicating moderate molecular size and polarity . No direct literature or patent data are available for this compound, necessitating comparative analysis with structurally similar analogs .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-3-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDVMVUPNGZNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-3-bromo-4-chlorobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structural configuration characterized by:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Bromo and Chloro Substituents : These halogen atoms influence the compound's lipophilicity and binding affinity to enzymes.
This compound has a molecular formula of C₈H₈BrClN₁O₂ and a molecular weight of approximately 264.506 g/mol. Its structural features are crucial for its biological activity, particularly in the context of enzyme inhibition and metabolic interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a vital role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it significant in drug development and safety assessments .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although further investigation is required to elucidate its efficacy and mechanism .
- Potential Anti-inflammatory Effects : Some research points to the compound's ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Interaction : The amino group allows for hydrogen bonding with active site residues in target enzymes, while the halogen substituents may facilitate hydrophobic interactions, enhancing binding affinity .
- Metabolic Pathways : The compound's interaction with cytochrome P450 enzymes can lead to significant alterations in metabolic pathways, influencing the pharmacodynamics of other therapeutic agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated inhibition of CYP450 enzymes with IC₅₀ values indicating potential for drug-drug interactions. |
| Study B (2024) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C (2023) | Suggested anti-inflammatory effects in vitro, reducing cytokine release in macrophage cultures. |
These findings highlight the compound's multifaceted biological activities and underscore the need for further research to fully understand its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 2-amino-3-bromo-4-chlorobenzoate belongs to a family of halogenated benzoate esters. Key structural analogs include:
| Compound Name | Molecular Formula | Substituent Positions | Key Differences |
|---|---|---|---|
| Methyl 4-bromo-3-formamidobenzoate | C₉H₈BrNO₃ | Br (4), Formamido (3) | Formamido group replaces amino |
| Methyl 2-bromo-4-chlorobenzoate | C₈H₆BrClO₂ | Br (2), Cl (4) | Lacks amino group |
| Methyl salicylate | C₈H₈O₃ | OH (2), OMe (COOCH₃) | Hydroxyl instead of amino/halogens |
Key Observations :
- Amino Group Impact: The presence of the amino group at position 2 in the target compound increases polarity and nucleophilic reactivity compared to non-amino analogs like Methyl 2-bromo-4-chlorobenzoate . This may enhance solubility in polar solvents or suitability for further derivatization (e.g., amidation).
- Halogen Effects : The bromine (electron-withdrawing) at position 3 and chlorine at position 4 create steric hindrance and electronic deactivation, reducing electrophilic substitution reactivity compared to Methyl salicylate, which lacks halogens .

Physical and Chemical Properties
Predicted CCS values for the target compound’s adducts (e.g., [M+H]⁺: 144.5 Ų) suggest a larger molecular footprint than simpler methyl esters like methyl salicylate (CCS ~130–140 Ų for similar adducts), likely due to halogen and amino substituents . However, direct experimental data for analogs are sparse.
Volatility and Stability :
- Halogenated benzoates generally exhibit lower volatility than non-halogenated esters (e.g., methyl salicylate) due to increased molecular weight and intermolecular interactions .
- The amino group may introduce hydrogen bonding, further reducing volatility compared to Methyl 4-bromo-3-formamidobenzoate, where the formamido group provides less H-bonding capacity .
Preparation Methods
Starting Materials and Initial Functionalization
A common approach uses commercially available dimethyl terephthalate or m-toluic acid derivatives as starting materials. For example:
- Nitration of m-toluic acid or dimethyl terephthalate introduces a nitro group ortho to the methyl or ester group.
- Controlled nitration conditions (nitric acid concentration 60–75%, temperature 0–10 °C) are critical to obtain the desired nitro-substituted intermediate with high selectivity and yield.
Reduction of Nitro Group to Amino Group
The nitro group is converted to an amino group through catalytic hydrogenation:
- Hydrogenation is performed in the presence of a suitable catalyst (e.g., Pd/C) under hydrogen atmosphere.
- Solvents such as ethanol or tetrahydrofuran (THF) are commonly used.
- This step yields 2-amino derivatives, such as 2-amino-3-methylbenzoic acid or 2-amino-4-(methoxycarbonyl)benzoic acid, which are key intermediates for further halogenation.
Halogenation: Bromination and Chlorination
Selective halogenation is a crucial step to introduce bromine and chlorine atoms at the 3 and 4 positions, respectively.
- Bromination is typically performed using N-bromosuccinimide (NBS) in a controlled temperature environment (0–10 °C) to prevent overbromination.
- The reaction is often carried out in solvents like THF, and the reaction mixture is then heated moderately (25–30 °C) to complete the bromination.
After bromination, solvent removal and recrystallization yield the brominated intermediate with high purity.
Chlorination can be achieved by using chlorinating agents such as N-chlorosuccinimide (NCS) in solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAC).
- Benzoyl peroxide is sometimes added as a radical initiator to improve chlorination efficiency.
- Reaction temperatures are maintained between 90–110 °C for 1–2 hours to achieve optimal chlorination.
Esterification to Methyl Ester
The final methyl esterification is conducted by reacting the 2-amino-3-bromo-4-chlorobenzoic acid intermediate with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a mineral base (e.g., sodium carbonate or sodium hydroxide).
- The reaction is typically performed in polar aprotic solvents like DMF, DMAC, or N-methylpyrrolidone (NMP).
- Temperature control is important: initial cooling to 5–10 °C during methylating reagent addition, followed by stirring at room temperature for 4–8 hours.
- The product is isolated by filtration after precipitation with water, washed, and dried to yield methyl 2-amino-3-bromo-4-chlorobenzoate with high purity and yield.
Summary of Key Reaction Conditions and Yields
Research Findings and Industrial Scale-Up
- A scalable industrial process was reported using dimethyl terephthalate as a starting material, achieving a total yield of approximately 24% over six steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This process highlights the complexity but feasibility of large-scale synthesis.
- Alternative methods focusing on direct halogenation of amino-substituted benzoic acids have been developed to reduce steps and improve yields, with reported overall yields between 63–68% for related chlorinated amino benzoic acid derivatives.
- Esterification methods using methyl sulfate in DMF provide high yields (up to 95%) and high purity (above 97% by HPLC), suitable for industrial production due to simplicity and safety.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : The amino proton (NH₂) appears as a broad singlet near δ 5.5–6.5 ppm, while bromine and chlorine substituents induce distinct deshielding effects on aromatic protons. Coupling patterns help assign substituent positions .
- X-ray Crystallography : Use programs like ORTEP-III to determine the spatial arrangement of substituents. For example, the dihedral angle between the ester group and aromatic ring can reveal steric effects .
Methodological Tip : For ambiguous cases, compare experimental data with DFT-calculated spectra (e.g., using B3LYP/6-31G*) .
What strategies address contradictory yields in Suzuki-Miyaura coupling reactions involving the bromo substituent?
Advanced Research Focus
Discrepancies in coupling efficiency may arise from:
- Steric Hindrance : The 3-bromo and 4-chloro groups may impede palladium catalyst access. Use bulkier ligands (e.g., SPhos) or microwave-assisted heating to enhance reactivity.
- Competitive Side Reactions : The amino group may coordinate with Pd, reducing catalytic activity. Protect the amino group as an acetyl derivative prior to coupling .
Validation : Compare reaction outcomes with methyl 3-bromo-4-chlorobenzoate (lacking the amino group) to isolate steric/electronic contributions .
How can computational chemistry predict the reactivity of the amino group in further functionalization?
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. The amino group’s lone pair density can guide acylation or alkylation strategies.
- Transition State Analysis : Model the energy barrier for reactions like acetylation (e.g., using acetic anhydride) to optimize conditions (temperature, solvent) .
Case Study : Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9) demonstrates successful amino protection via acetylation in anti-inflammatory drug synthesis .
What role does this compound play in synthesizing bioactive heterocycles?
Application-Oriented Research
The bromo and chloro groups enable cross-coupling to build fused rings (e.g., triazoles or oxadiazoles). For example:
- Step 1 : Suzuki coupling with boronic acids to introduce aryl groups.
- Step 2 : Cyclocondensation with hydrazine or thiourea to form 1,3,4-oxadiazoles, which are scaffolds for antimicrobial agents .
Validation : Analogous compounds like 2-bromo-4-chlorophenylacetonitrile (CAS 52864-54-7) have been used in triazine-based drug intermediates .
How to mitigate decomposition during long-term storage of this compound?
Q. Advanced Stability Studies
- Storage Conditions : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group or ester hydrolysis.
- Stability Indicators : Monitor via periodic HPLC for degradation products like 2-amino-3-bromo-4-chlorobenzoic acid. Purity thresholds (>97% by HPLC) are critical for reproducibility .
What mechanistic insights explain the selectivity of halogen displacement reactions in this compound?
Q. Advanced Mechanistic Analysis
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing ester and amino groups activate the ring for SNAr at the 3-bromo position. Chlorine at the 4-position is less reactive due to steric and electronic effects.
- Competitive Pathways : Use kinetic isotope effects (KIE) or Hammett plots to differentiate between SNAr and radical pathways in reactions with NaN₃ or CuCN .
How to design a scalable purification protocol for this compound?
Q. Methodological Optimization
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for small-scale runs. For scalability, switch to flash chromatography with automated fraction collection .
Data-Driven Approach : Compare melting points (e.g., 181°C for 4-bromo-2-methylbenzoic acid derivatives) to assess crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

